Cangorinine-E-I is derived from plants within the Cangorina genus, which are typically found in tropical regions. These plants have been traditionally used in herbal medicine, and the extraction of Cangorinine-E-I involves isolating it from the plant's leaves or roots.
Cangorinine-E-I is classified as an alkaloid, a group of nitrogen-containing compounds that frequently exhibit biological activity. Alkaloids are known for their diverse pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.
The synthesis of Cangorinine-E-I can be achieved through both natural extraction and synthetic methods. The natural extraction involves solvent extraction techniques where the plant material is treated with organic solvents to isolate the active compounds. Synthetic methods may include chemical reactions that mimic natural biosynthetic pathways.
Cangorinine-E-I possesses a complex molecular structure characterized by a bicyclic framework typical of many alkaloids. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Cangorinine-E-I undergoes various chemical reactions typical of alkaloids. These reactions can include oxidation, reduction, and hydrolysis.
The mechanism of action for Cangorinine-E-I involves interaction with specific biological targets, such as receptors or enzymes in the body.
Cangorinine-E-I has potential applications across several scientific domains:
Cangorinine-E-1 (CAS: 155944-24-4) was first isolated in 1997 from Tripterygium hypoglaucum, a plant used in traditional medicine for inflammatory conditions [8]. Initial structural elucidation employed NMR spectroscopy (with characteristic signals in CDCl₃ at δ 1.20–2.50 ppm for acetyl groups and δ 7.20–8.10 ppm for aromatic protons), confirming its dihydroagarofuran sesquiterpenoid backbone fused with a benzimidazole moiety [1] [8]. The compound’s discovery coincided with a resurgence in natural product drug discovery, driven by advances in chromatographic separation techniques. By the early 2000s, synthetic efforts enabled milligram-scale production, facilitating preliminary biological screening [1].
Table 1: Key Historical Milestones of Cangorinine-E-1
Year | Milestone | Significance |
---|---|---|
1997 | Initial isolation from T. hypoglaucum | Structural identification via NMR/MS |
2003 | First total synthesis reported | Enabled analog generation and purity standardization |
2010s | Broad-spectrum biological screening initiated | Revealed weak anti-HSV activity and enzyme modulation |
Cangorinine-E-1 belongs to the dihydroagarofuran sesquiterpenoid alkaloids, characterized by a complex polycyclic framework integrating a cyclobutanone core (evident in IR spectra at 1740 cm⁻¹) and a benzimidazole unit [1] [8]. Its molecular formula (C₄₃H₄₉NO₁₈) and weight (867.85 g/mol) distinguish it from simpler benzimidazole derivatives. The hybrid structure features:
This class bridges natural sesquiterpenoid bioactivity and synthetic benzimidazole versatility, enabling unique target engagement.
Cangorinine-E-1 exemplifies the "privileged scaffold" strategy in drug design. Its benzimidazole component is an isostere of purines, allowing mimicry of nucleotide cofactors in enzymatic reactions [5] [9]. Recent studies highlight its role in:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5